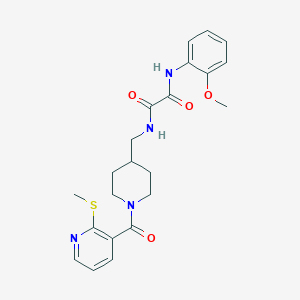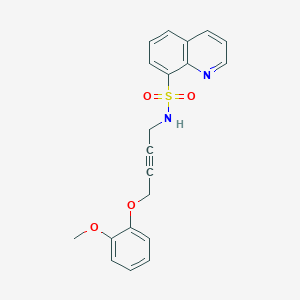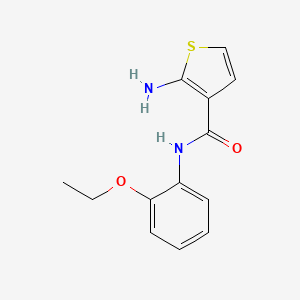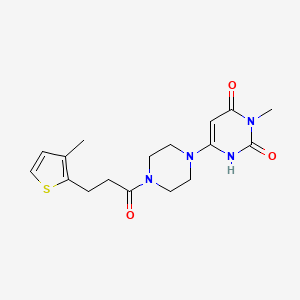![molecular formula C17H19ClN4O5S B2999797 N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide CAS No. 899962-08-4](/img/structure/B2999797.png)
N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide is a useful research compound. Its molecular formula is C17H19ClN4O5S and its molecular weight is 426.87. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interactions and Antagonist Properties
Research on structurally similar compounds has explored their molecular interactions with cannabinoid receptors, highlighting their potential as antagonists for specific receptor sites. For instance, studies on the antagonist "N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide" with the CB1 cannabinoid receptor reveal insights into the molecular structure-activity relationships, providing a foundation for developing pharmacophore models for CB1 receptor ligands (J. Shim et al., 2002).
Anticancer and Antimicrobial Activities
Several studies have synthesized and evaluated the pharmacological properties of pyrazoline-based compounds, focusing on their anticancer and antimicrobial activities. For example, research on new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents showed that some compounds displayed significant potency against cancer cell lines and pathogenic strains, indicating their potential for therapeutic applications (Kanubhai D. Katariya et al., 2021).
Herbicidal Activity
The design and synthesis of pyrazole benzophenone derivatives have been conducted with a focus on their herbicidal activity. These compounds were tested against various plant species, demonstrating effective herbicidal properties that could contribute to agricultural research and development (Ying Fu et al., 2017).
Corrosion Inhibition
Pyrazoline derivatives have also been studied for their application as corrosion inhibitors for metals in acidic environments. Research on quinoxalines and pyranopyrazole derivatives as corrosion inhibitors for mild steel showed high efficiency in protecting against corrosion, which is relevant for materials science and engineering applications (V. Saraswat & M. Yadav, 2020).
Molecular Docking and Computational Studies
Molecular docking and quantum chemical calculations have been employed to understand the interactions of pyrazoline and thiazole derivatives with biological targets. Such studies help in predicting the biological activities of these compounds and guiding the design of new molecules with desired properties (A. Viji et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to targetcholinesterase enzymes , which play a crucial role in nerve signal transmission.
Mode of Action
For instance, some pyrazoline derivatives have shown potential as selective inhibitors of cholinesterase enzymes .
Biochemical Pathways
Compounds with similar structures have been found to influence pathways related toneurological disorders .
Result of Action
Based on the activity of similar compounds, it may have potential neuroprotective effects .
properties
IUPAC Name |
N'-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O5S/c1-27-8-2-7-19-16(23)17(24)20-15-13-9-28(25,26)10-14(13)21-22(15)12-5-3-11(18)4-6-12/h3-6H,2,7-10H2,1H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUSYGXVBAEGEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2999714.png)
![3-chloro-N-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzenesulfonamide](/img/structure/B2999715.png)




![N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2999722.png)

![5-(3-Amino-1H-indazol-6-yl)-1-[(3-chlorophenyl)methyl]pyridin-2-one](/img/structure/B2999726.png)
![2,8,10-trimethyl-N-(p-tolyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2999727.png)
![(E)-N-[[3-(5-Cyanothiophen-2-yl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2999729.png)

![6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2999736.png)
